molecular formula C33H33FN2O5 B194414 2-Hydroxy Atorvastatin Lactone CAS No. 163217-74-1

2-Hydroxy Atorvastatin Lactone

Cat. No.: B194414
CAS No.: 163217-74-1
M. Wt: 556.6 g/mol
InChI Key: MNECBMZJZFGTIK-JWQCQUIFSA-N
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Description

2-Hydroxy Atorvastatin Lactone is a metabolite of atorvastatin, a widely used HMG-CoA reductase inhibitor. Atorvastatin is commonly prescribed to lower cholesterol levels and reduce the risk of cardiovascular diseases. The compound exists in both acid and lactone forms, with the lactone form being an inactive metabolite that interconverts with the active acid form in vivo .

Mechanism of Action

Target of Action

O-Hydroxyatorvastatin lactone, a metabolite of Atorvastatin, primarily targets the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) Reductase . This enzyme catalyzes the conversion of HMG-CoA to mevalonic acid, a critical metabolic reaction involved in the production of several compounds involved in lipid metabolism and transport, including cholesterol, low-density lipoprotein (LDL), and very-low-density lipoprotein (VLDL) .

Mode of Action

O-Hydroxyatorvastatin lactone competitively inhibits HMG-CoA Reductase . By inhibiting this enzyme, it reduces the endogenous production of cholesterol in the liver . This leads to lower abnormal cholesterol and lipid levels, ultimately reducing the risk of cardiovascular disease .

Biochemical Pathways

The inhibition of HMG-CoA Reductase disrupts the conversion of HMG-CoA to mevalonic acid . This conversion is a crucial step in the mevalonate pathway that produces cholesterol and other sterols. By blocking this pathway, O-Hydroxyatorvastatin lactone reduces the production of cholesterol and other lipids, leading to decreased levels of LDL and VLDL .

Pharmacokinetics

O-Hydroxyatorvastatin lactone is formed in vivo through the conversion of Atorvastatin in the presence of gastric acid . The disposition of Atorvastatin and its metabolites is determined by cytochrome P450 (CYP) 3A4 and organic anion transporting polypeptides (OATPs) . The renal elimination of Atorvastatin is minimal, representing less than 1% of the eliminated dose . The pharmacokinetic parameters of Atorvastatin and its metabolites show dose-proportionality and absence of accumulation .

Result of Action

The primary result of O-Hydroxyatorvastatin lactone’s action is the reduction of cholesterol levels, particularly LDL . This leads to a decrease in the risk of cardiovascular diseases such as heart attack, atherosclerosis, angina, peripheral artery disease, and stroke . Statins like Atorvastatin have been shown to reduce all-cause mortality, including fatal and non-fatal cardiovascular disease, as well as the need for surgical revascularization or angioplasty following a heart attack .

Action Environment

The action of O-Hydroxyatorvastatin lactone can be influenced by various environmental factors. For instance, drugs that affect gastric emptying, including dulaglutide, can affect the pharmacokinetics of Atorvastatin . Furthermore, the conversion of Atorvastatin to its lactone form is pH-dependent, and changes in gastric pH can affect this conversion . Therefore, factors that alter gastric pH or delay gastric emptying can influence the action, efficacy, and stability of O-Hydroxyatorvastatin lactone .

Biochemical Analysis

Biochemical Properties

O-Hydroxyatorvastatin lactone interacts with various enzymes and proteins. It is metabolized by cytochrome P450 (CYP) 3A4 and CYP3A5 into hydroxymetabolites . These interactions are crucial for the drug’s disposition .

Cellular Effects

O-Hydroxyatorvastatin lactone has significant implications for cytotoxicity in muscle tissue and other side effects . The uptake mechanism involves a combination of passive facilitated diffusion and active permeation by organic anion transporting polypeptides (OATPs) .

Molecular Mechanism

O-Hydroxyatorvastatin lactone exerts its effects at the molecular level through various mechanisms. It undergoes pH-dependent acid-lactone conversion . This conversion is significant for describing the pharmacokinetics of Atorvastatin .

Temporal Effects in Laboratory Settings

In a clinical study, O-Hydroxyatorvastatin lactone was detected in a 24-hour sampling interval after administration of the lowest registered dose of Atorvastatin (10 mg) for one week . This indicates the product’s stability and long-term effects on cellular function.

Dosage Effects in Animal Models

The pharmacokinetic parameters of Atorvastatin were found to be dose-proportional and did not show enhanced elimination .

Metabolic Pathways

O-Hydroxyatorvastatin lactone is involved in the metabolic pathway of Atorvastatin. It is metabolized by CYP3A4 to two hydroxylated metabolites, o-hydroxyatorvastatin and p-hydroxyatorvastatin .

Transport and Distribution

The transport and distribution of O-Hydroxyatorvastatin lactone within cells and tissues involve OATPs . The neutral lactone and acid species of Atorvastatin are preferentially transported across the cell membrane .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy Atorvastatin Lactone involves the hydroxylation of atorvastatin. This process is typically catalyzed by the enzyme CYP3A4, which introduces a hydroxyl group into the atorvastatin molecule, resulting in the formation of O-Hydroxyatorvastatin. The lactone form is then produced through an intramolecular esterification reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-performance liquid chromatography (HPLC) for the purification of the compound. Solid-phase extraction is commonly employed for sample preparation, followed by separation of the analytes on an HPLC system with a linear gradient and a mobile phase consisting of acetonitrile, water, and formic acid .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy Atorvastatin Lactone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its metabolism and interconversion between the acid and lactone forms.

Common Reagents and Conditions

    Oxidation: Catalyzed by CYP3A4, leading to the formation of hydroxylated metabolites.

    Reduction: Involves the reduction of the lactone form back to the acid form.

    Substitution: Occurs during the metabolic processing of the compound in the liver.

Major Products Formed

The major products formed from these reactions include O-Hydroxyatorvastatin acid and other hydroxylated metabolites. These products contribute to the overall pharmacological activity of atorvastatin .

Scientific Research Applications

2-Hydroxy Atorvastatin Lactone has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    P-Hydroxyatorvastatin lactone: Another hydroxylated metabolite of atorvastatin.

    Atorvastatin lactone: The lactone form of atorvastatin without hydroxylation.

Uniqueness

2-Hydroxy Atorvastatin Lactone is unique due to its specific hydroxylation pattern, which distinguishes it from other metabolites of atorvastatin. This hydroxylation affects its pharmacokinetic properties and its role in the overall metabolism of atorvastatin .

Properties

IUPAC Name

5-(4-fluorophenyl)-1-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-N-(2-hydroxyphenyl)-4-phenyl-2-propan-2-ylpyrrole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H33FN2O5/c1-20(2)31-30(33(40)35-26-10-6-7-11-27(26)38)29(21-8-4-3-5-9-21)32(22-12-14-23(34)15-13-22)36(31)17-16-25-18-24(37)19-28(39)41-25/h3-15,20,24-25,37-38H,16-19H2,1-2H3,(H,35,40)/t24-,25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNECBMZJZFGTIK-JWQCQUIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=C(N1CCC2CC(CC(=O)O2)O)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=C(C(=C(N1CC[C@@H]2C[C@H](CC(=O)O2)O)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H33FN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50167536
Record name o-Hydroxyatorvastatin lactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50167536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

556.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163217-74-1
Record name o-Hydroxyatorvastatin lactone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163217741
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name o-Hydroxyatorvastatin lactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50167536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O-HYDROXYATORVASTATIN LACTONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N8OH05250C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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